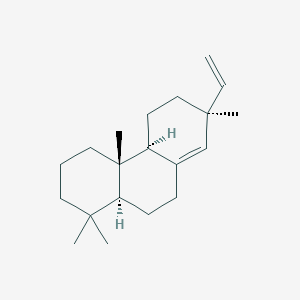
Sandaracopimaradiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sandaracopimaradiene is a pimarane-type diterpene, a class of chemical compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Sandaracopimaradiene can be synthesized through the engineering of microorganisms such as Aspergillus nidulans. The production involves the overexpression of specific genes responsible for diterpene biosynthesis. The extraction protocol is optimized using accelerated solvent extraction with parameters such as solvent composition, pressure, and temperature. For instance, using 100% ethyl acetate at 90°C with 12.07 MPa has been found to be efficient .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Engineered strains of Aspergillus nidulans are cultivated under controlled conditions to maximize the yield of the compound. The diterpene is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
Sandaracopimaradiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, which have shown enhanced biological activities. For example, the oxidation of this compound can lead to the formation of this compound-19-oic acid, a compound with notable anti-inflammatory properties .
Scientific Research Applications
Sandaracopimaradiene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in the biosynthesis of secondary metabolites in fungi.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Potential use in the production of natural products and pharmaceuticals
Mechanism of Action
The mechanism of action of Sandaracopimaradiene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Ent-kaurene: Another diterpene with similar biosynthetic pathways and biological activities.
Gamma-terpinene: A monoterpene with comparable industrial applications.
Phenanthrene derivatives: Compounds with structural similarities and potential therapeutic uses .
Uniqueness
Sandaracopimaradiene stands out due to its specific structural features and the ease with which it can be produced through microbial engineering.
Properties
CAS No. |
1686-61-9 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aS,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m0/s1 |
InChI Key |
XDSYKASBVOZOAG-RAUXBKROSA-N |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















